

# (S)-Volinanserin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to (S)-Volinanserin

This technical guide provides a comprehensive overview of **(S)-Volinanserin**, a potent and selective 5-HT2A receptor antagonist. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical properties, pharmacological profile, experimental applications, and mechanism of action.

## **Chemical and Physical Properties**

**(S)-Volinanserin**, the S-enantiomer of Volinanserin, is a crucial molecule in neuroscience research. While the majority of published literature refers to its R-enantiomer, MDL 100,907 (Volinanserin), this guide focuses on the specified (S)-enantiomer where data is available. It is important to note that the CAS number 139290-65-6 is assigned to the R-enantiomer of Volinanserin.[1][2][3][4][5][6] A distinct CAS number for the (S)-enantiomer is 175673-57-1.[7]

Table 1: Physicochemical Properties of Volinanserin



| Property                    | Value                                                                               | Reference              |
|-----------------------------|-------------------------------------------------------------------------------------|------------------------|
| Molecular Formula           | C22H28FNO3                                                                          | [2][3][6]              |
| Molecular Weight            | 373.46 g/mol                                                                        | [6][7]                 |
| CAS Number                  | 175673-57-1 ((S)-enantiomer)<br>139290-65-6 ((R)-enantiomer,<br>Volinanserin)       | [7] [1][2][3][4][5][6] |
| IUPAC Name ((R)-enantiomer) | (R)-(2,3-dimethoxyphenyl)-[1-<br>[2-(4-fluorophenyl)ethyl]-4-<br>piperidyl]methanol | [3][4]                 |
| Synonyms                    | (S)-MDL100907, (S)-M 100907                                                         | [7]                    |

# **Pharmacological Profile**

**(S)-Volinanserin** is a highly selective antagonist of the serotonin 5-HT2A receptor.[7] Its high affinity and selectivity have made its racemate and R-enantiomer valuable tools in studying the physiological and pathological roles of the 5-HT2A receptor.

Table 2: Receptor Binding Affinity (Ki) of Volinanserin

| Receptor            | Ki (nM) | Selectivity vs. 5-<br>HT2A | Reference |
|---------------------|---------|----------------------------|-----------|
| 5-HT2A              | 0.36    | -                          | [7]       |
| 5-HT1c (now 5-HT2C) | >100    | ~300-fold                  | [7]       |
| α1-adrenergic       | >100    | ~300-fold                  | [7]       |
| Dopamine D2         | >100    | ~300-fold                  | [7]       |

Table 3: In Vivo Pharmacological Effects of Volinanserin



| Effect                                                               | Species | ED <sub>50</sub> | Reference |
|----------------------------------------------------------------------|---------|------------------|-----------|
| Inhibition of d-<br>amphetamine-<br>stimulated locomotor<br>activity | Mice    | 0.3 mg/kg (i.p.) | [7][8]    |
| Induction of catalepsy                                               | Rats    | 10-50 mg/kg      | [7][8]    |

# **Experimental Protocols**

This section details methodologies for key experiments involving Volinanserin, providing a framework for its application in preclinical research.

#### **In Vitro Radioligand Binding Assay**

This protocol is used to determine the binding affinity of Volinanserin to 5-HT2A receptors.

- Tissue Preparation: Homogenates of rat frontal cortex are prepared.
- Radioligand: [3H]MDL 100,907 is used as the radioligand.
- Incubation: The tissue homogenate is incubated with the radioligand at 37°C for 15 minutes to reach equilibrium.
- Competition Assay: To determine the Ki of Volinanserin, competition binding studies are performed with a range of concentrations of unlabeled Volinanserin.
- Detection: The amount of bound radioligand is measured using liquid scintillation counting.
- Data Analysis: The inhibition constant (Ki) is calculated from the IC<sub>50</sub> value obtained from the competition curve.[9]

#### In Vivo Microdialysis for Dopamine Efflux

This protocol measures the effect of Volinanserin on dopamine release in the medial prefrontal cortex of rats.



- Animal Preparation: Rats are anesthetized, and a microdialysis probe is stereotaxically implanted into the medial prefrontal cortex.
- Perfusion: The probe is perfused with an artificial cerebrospinal fluid.
- Drug Administration: Volinanserin is administered systemically (e.g., intraperitoneally).
- Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.
- Neurotransmitter Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- Data Analysis: Changes in dopamine levels are expressed as a percentage of the baseline concentration.[10]

#### **Head-Twitch Response (HTR) Assay**

The HTR in rodents is a behavioral model used to assess 5-HT2A receptor activation, which is characteristically blocked by antagonists like Volinanserin.

- Animal Acclimation: Mice are placed in an observation chamber for a 30-minute acclimation period.
- Antagonist Pretreatment: Volinanserin is administered at various doses prior to the agonist challenge.
- Agonist Administration: A 5-HT2A receptor agonist (e.g., DOI or LSD) is administered.
- Behavioral Observation: The frequency of head twitches is recorded for a defined period (e.g., 90 minutes) after agonist administration.
- Data Analysis: The dose-dependent inhibition of the head-twitch response by Volinanserin is determined.[11]

# **Signaling Pathways and Mechanisms of Action**



**(S)-Volinanserin** exerts its effects primarily through the blockade of the 5-HT2A receptor, a G-protein coupled receptor (GPCR).

## **5-HT2A Receptor Signaling Pathway**

The 5-HT2A receptor is predominantly coupled to the Gq/11 family of G-proteins. Activation of this receptor by serotonin (5-HT) initiates a signaling cascade that is inhibited by Volinanserin.



Click to download full resolution via product page

Figure 1: **(S)-Volinanserin** blocks the 5-HT2A receptor-mediated Gq signaling pathway.

## **Modulation of Dopaminergic Activity**

Blockade of 5-HT2A receptors in the prefrontal cortex by Volinanserin has been shown to increase dopamine efflux. This suggests an inhibitory role of serotonin on dopamine release in this brain region, which is mediated by 5-HT2A receptors.





#### Click to download full resolution via product page

Figure 2: Proposed mechanism of Volinanserin-induced increase in dopamine efflux in the PFC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 2. caymanchem.com [caymanchem.com]
- 3. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation PMC [pmc.ncbi.nlm.nih.gov]
- 4. Volinanserin Wikipedia [en.wikipedia.org]
- 5. (+)-alpha-(2,3-Dimethoxyphenyl)-1-(2-(4-fluorophenyl)ethyl)-4-piperidinemethanol | C22H28FNO3 | CID 5311271 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Volinanserin TargetMol Chemicals Inc [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selective 5-HT2A receptor antagonist, MDL 100,907, increases dopamine efflux in the prefrontal cortex of the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-Volinanserin CAS number and molecular weight].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684034#s-volinanserin-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com